REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([CH2:9][O:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[C:13]([Cl:18])[CH:12]=2)=[CH:4][C:3]=1[F:19].[CH3:20][S:21]([NH2:24])(=[O:23])=[O:22].N12CCCN=C1CCCCC2.[CH3:36][OH:37]>O1CCOCC1.ClCCl.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo].CC1C(P(C2C([CH2-])=CC=CC=2)C2C(C)=CC=CC=2)=CC=CC=1.CC1C(P(C2C([CH2-])=CC=CC=2)C2C(C)=CC=CC=2)=CC=CC=1.CC(O)=O.CC(O)=O.[Pd].[Pd].F[B-](F)(F)F.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C>[Cl:8][C:6]1[C:5]([CH2:9][O:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[C:13]([Cl:18])[CH:12]=2)=[CH:4][C:3]([F:19])=[C:2]([CH:7]=1)[C:36]([NH:24][S:21]([CH3:20])(=[O:23])=[O:22])=[O:37] |f:6.7.8.9.10.11.12,13.14.15.16.17.18,19.20|
|
Name
|
1-bromo-5-chloro-4-((3,4-dichlorophenoxy)methyl)-2-fluorobenzene
|
Quantity
|
206 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)Cl)COC1=CC(=C(C=C1)Cl)Cl)F
|
Name
|
|
Quantity
|
159 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N
|
Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
139 mg
|
Type
|
catalyst
|
Smiles
|
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]
|
Name
|
|
Quantity
|
25.9 mg
|
Type
|
catalyst
|
Smiles
|
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd]
|
Name
|
|
Quantity
|
16.8 mg
|
Type
|
catalyst
|
Smiles
|
F[B-](F)(F)F.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5 mL microwave reaction
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed under air
|
Type
|
CUSTOM
|
Details
|
irradiation at 140° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a brown oil
|
Type
|
ADDITION
|
Details
|
containing product
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(C(=O)NS(=O)(=O)C)C1)F)COC1=CC(=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 266 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |